molecular formula C11H26N2 B13323723 [3-(Dimethylamino)propyl](4-methylpentan-2-YL)amine

[3-(Dimethylamino)propyl](4-methylpentan-2-YL)amine

Cat. No.: B13323723
M. Wt: 186.34 g/mol
InChI Key: JXEXJAWJHWTODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)propylamine is an organic compound with the molecular formula C11H26N2 It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a 4-methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 4-methylpentan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of 3-(Dimethylamino)propylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(Dimethylamino)propylamine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of 3-(Dimethylamino)propylamine.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or ionic interactions with various biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propylamine
  • 3-(Dimethylamino)propylamine

Uniqueness

3-(Dimethylamino)propylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a dimethylamino group with a branched alkyl chain makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-methylpentan-2-yl)propane-1,3-diamine

InChI

InChI=1S/C11H26N2/c1-10(2)9-11(3)12-7-6-8-13(4)5/h10-12H,6-9H2,1-5H3

InChI Key

JXEXJAWJHWTODW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.